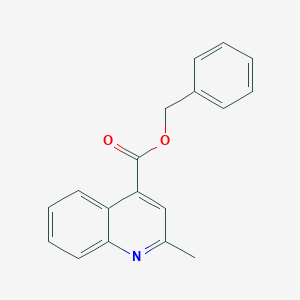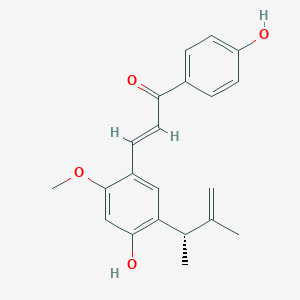
Licochalcone E
Vue d'ensemble
Description
Licochalcone E is a flavonoid compound isolated from Glycyrrhiza uralensis . It has been reported to have antitumor, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
Licochalcone E has been synthesized through several methods. One of the methods involves the use of Claisen rearrangement for key intermediate synthesis . Another method involves the use of water-accelerated [3,3]-sigmatropic rearrangement of allyl aryl ether .Molecular Structure Analysis
The molecular structure of Licochalcone E is C21H22O4 . It contains a total of 48 bonds, including 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 2 aromatic hydroxyls, and 1 ether (aromatic) .Chemical Reactions Analysis
The chemical reactions of Licochalcone E involve the inhibition of choline uptake via choline transporter-like protein 1 (CTL1) in microglia, which preferentially induces M2 microglial polarity . Other reactions include the inhibition of NF-κB and AP-1 transcriptional activity through the inhibition of AKT and MAPK activation .Applications De Recherche Scientifique
Anti-Inflammatory Properties
LicE, a retrochalcone isolated from Glycyrrhiza inflata, exhibits potent anti-inflammatory effects . It has been found to be effective in models of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema and lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages .
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase (COX)-2
LicE inhibits the expression of iNOS and COX-2 proteins in mouse skin . It also reduces the release of NO and prostaglandin E2, and the mRNA expression and secretion of interleukin (IL)-6, IL-1β and tumor necrosis factor-α .
Inhibition of Nuclear Factor (NF)-κB and Activator Protein (AP)-1 Transcriptional Activity
LicE inhibits NF-κB and AP-1 transcriptional activity through the inhibition of AKT and MAPK activation . This contributes to decreases in the expression of pro-inflammatory cytokines and the inducible enzymes iNOS and COX-2 .
Induction of Endothelial Cell Apoptosis
LicE modulates the nuclear factor (NF)-kB and Bcl-2 families to induce endothelial cell apoptosis .
Inhibition of Epidermal Growth Factor Receptor (EGFR) and MET
LicE inhibits the expression of EGFR and MET, promotes the accumulation of intracellular ROS, activates the mitochondrial apoptosis pathway, increases the expression of Bid, Bad, and cleaved PARP, and reduces the expression of Bcl-xL and Mcl-1 .
Anticancer Properties
LicE has shown promising anticancer properties . It has been found to have effects such as anti-inflammatory, antioxidant, anticancer, antimicrobial, antiviral, antiallergic, antidiabetic, hepatotoxic and osteogenic .
Mécanisme D'action
Licochalcone E exhibits potent anti-inflammatory effects by inhibiting the NF-κB and AP-1 transcriptional activity through the inhibition of AKT and MAPK activation . It also inhibits the proliferation, migration, and invasion of cancer cells by promoting the expression of autophagy-related proteins, inhibiting the expression of cell cycle proteins and angiogenic factors, and regulating autophagy and apoptosis .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPKMTGYQGHLJS-RNVIBTMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904154 | |
| Record name | Licochalcone E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licochalcone E | |
Q & A
Q1: What is the molecular formula and weight of licochalcone E?
A1: Licochalcone E has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol [, ].
Q2: Are there any spectroscopic data available for licochalcone E?
A2: Yes, structural elucidation of licochalcone E has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].
Q3: What are the primary mechanisms of action of licochalcone E against cancer cells?
A3: Licochalcone E exhibits anticancer activity through multiple pathways. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, migration, and invasion, and suppress angiogenesis (formation of new blood vessels that supply tumors) [, , , ].
Q4: How does licochalcone E influence inflammation?
A4: Licochalcone E demonstrates potent anti-inflammatory effects. Studies reveal that it can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), primarily by inhibiting the activation of signaling pathways such as NF-κB and AP-1 [, ].
Q5: What is the role of licochalcone E in modulating microglial polarization?
A5: Recent research suggests that licochalcone E can shift microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This effect is linked to its ability to inhibit choline uptake via choline transporter-like protein 1 (CTL1) in microglia [].
Q6: How does licochalcone E affect liver health?
A6: Licochalcone E has been shown to protect against carbon tetrachloride-induced liver toxicity in mice, potentially by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing nuclear factor-κB (NF-κB) expression []. It also exhibits antidiabetic effects, potentially improving insulin sensitivity [, ].
Q7: Does licochalcone E interact with specific enzymes?
A7: Research indicates that licochalcone E can inhibit thioredoxin reductase 1 (TrxR1) expression, which plays a crucial role in cellular redox balance. This inhibition subsequently influences the Nrf2/STAT6 signaling pathway, contributing to its antitumor effects in neuroblastoma cells [].
Q8: How do structural modifications impact the activity of licochalcone E?
A8: Specific structural features are crucial for licochalcone E's biological activity. Studies on licochalcone analogs reveal that the presence of isopentenyl and hydroxyl groups on the A ring significantly contributes to its ability to inhibit pancreatic lipase []. Further SAR studies with licochalcone E derivatives are necessary to fully elucidate the impact of structural modifications on its potency, selectivity, and other pharmacological properties [].
Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of licochalcone E?
A9: While detailed PK/PD studies on licochalcone E are limited, research suggests it is orally bioavailable. In the 4T1 mammary orthotopic cancer model, oral administration of licochalcone E effectively suppressed tumor growth and lung metastasis [, ].
Q10: What in vitro and in vivo models have been used to investigate the biological activities of licochalcone E?
A10: Various models have been employed to study licochalcone E, including:* Cancer: Human cancer cell lines (e.g., KB oral cancer cells, FaDu pharyngeal squamous carcinoma cells, MDA-MB-231 breast cancer cells, SH-SY5Y and SK-N-BE(2) neuroblastoma cells) [, , , ].* Inflammation: Murine macrophage cell line (RAW 264.7) [, ] and mouse models of inflammation [].* Liver Toxicity: Mouse model of carbon tetrachloride-induced liver injury [].* Microglial Polarization: Immortalized mouse microglial cell line (SIM-A9) []. * Antibacterial Activity: Staphylococcus aureus strains (including methicillin-resistant strains) [, , ].
Q11: What is known about the safety and toxicity profile of licochalcone E?
A11: While licochalcone E generally exhibits low toxicity in preclinical studies, further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use [, ].
Q12: What are the potential applications of licochalcone E in drug development?
A12: Based on its diverse biological activities, licochalcone E holds promise for the development of novel therapeutics targeting:
- Cancer: Its ability to inhibit tumor growth, metastasis, and angiogenesis makes it a potential candidate for anticancer drug development [, , ].
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential for treating conditions like arthritis, inflammatory bowel disease, and skin disorders [, ].
- Neurodegenerative Diseases: Its ability to inhibit Aβ aggregation and modulate microglial polarization suggests potential for treating Alzheimer's disease [].
- Metabolic Disorders: Its antidiabetic effects and potential to improve insulin sensitivity warrant further investigation for treating type 2 diabetes [, ].
- Bacterial Infections: Its antibacterial activity, particularly against antibiotic-resistant strains like MRSA, makes it a potential candidate for developing new antibacterial agents [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)

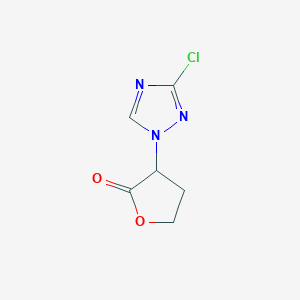
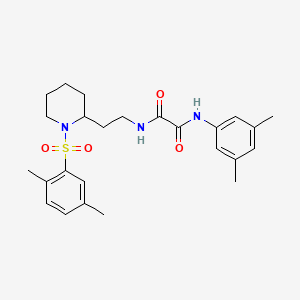
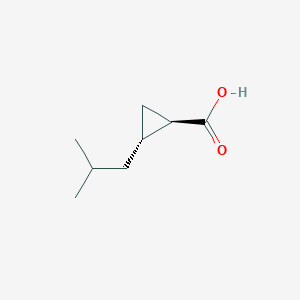

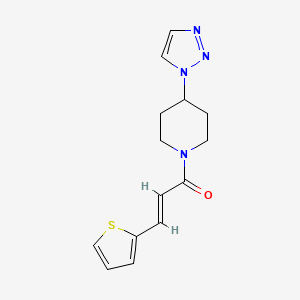
![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)
![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)
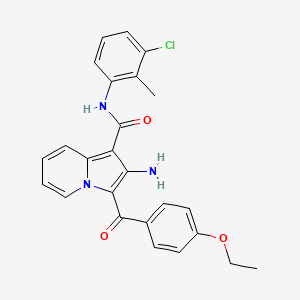
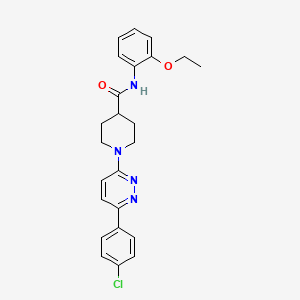
![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)
